molecular formula C13H16O5 B13843596 (4R,5R)-5-Benzyloxymethyl-5-methyl-4-hydroxymethyl-1,3-dioxolan-2-one

(4R,5R)-5-Benzyloxymethyl-5-methyl-4-hydroxymethyl-1,3-dioxolan-2-one

Cat. No.: B13843596
M. Wt: 252.26 g/mol
InChI Key: ZRXFTGLEVYDKBM-AAEUAGOBSA-N
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Description

4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether is a chemical compound with a complex structure that includes a dioxolane ring and benzyl ether groups

Preparation Methods

The synthesis of 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-dioxolan-2-one with formaldehyde and benzyl alcohol under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of purification steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted dioxolane derivatives.

Scientific Research Applications

4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key feature of its action.

Comparison with Similar Compounds

Similar compounds to 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether include other dioxolane derivatives and benzyl ethers. Compared to these compounds, 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether is unique due to its specific structure, which imparts distinct chemical and physical properties. For example, its ability to form stable complexes with drugs makes it particularly useful in pharmaceutical applications. Other similar compounds include:

  • 4,5-Bis(hydroxymethyl)-2-methyl-1,3-dioxolane
  • Benzyl 4,5-dihydroxy-2-methyl-1,3-dioxolane

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(4S,5S)-5-(hydroxymethyl)-4-methyl-4-(phenylmethoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C13H16O5/c1-13(11(7-14)17-12(15)18-13)9-16-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3/t11-,13-/m0/s1

InChI Key

ZRXFTGLEVYDKBM-AAEUAGOBSA-N

Isomeric SMILES

C[C@@]1([C@@H](OC(=O)O1)CO)COCC2=CC=CC=C2

Canonical SMILES

CC1(C(OC(=O)O1)CO)COCC2=CC=CC=C2

Origin of Product

United States

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